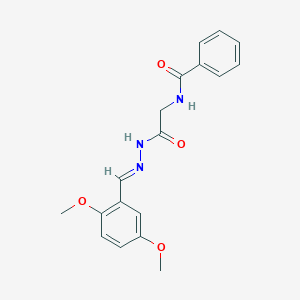![molecular formula C18H19N3O4S B2412802 N-[2-(2-methoxyphenyl)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide CAS No. 946207-01-8](/img/structure/B2412802.png)
N-[2-(2-methoxyphenyl)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-[2-(2-methoxyphenyl)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide” is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The reaction mixture was cooled to room temperature, and the obtained solid was filtered, washed with cold water, and dried under vacuum to afford pure intermediate .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The compound also contains methoxyphenyl and carboxamide functional groups .Chemical Reactions Analysis
The synthesis of this compound involves the reductive condensation of a pyrimidine derivative with a methoxyphenyl compound . This is followed by methylation at the N10 position by reductive alkylation with formaldehyde and sodium cyanoborohydride .Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 126.5–127.0°C . Its IR spectrum shows peaks at 3341 cm^-1 (NH), 2963, 2860 cm^-1 (CH3), 1630 cm^-1 (CON(CH3)2), 1565 cm^-1 (C=N), 1536 cm^-1 (C=C), and 1073 cm^-1 (C–O) .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Heterocyclic Compounds
Pyrimidine derivatives have been synthesized for their potential as anti-inflammatory and analgesic agents. For example, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds have shown significant cyclooxygenase inhibition, analgesic, and anti-inflammatory activities, highlighting the potential of pyrimidine derivatives in drug discovery (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antiviral Activity
Substituted pyrimidine derivatives have been evaluated for their antiviral activities. Research on non-nucleoside analogs of nucleoside antibiotics demonstrated that certain pyrimidine derivatives could inhibit human cytomegalovirus (HCMV) and herpes simplex virus, indicating the potential of pyrimidine derivatives as antiviral agents (Renau et al., 1996).
Anti-Cancer Properties
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their evaluation for cytotoxic activity against cancer cells exemplify the exploration of pyrimidine derivatives in cancer research. Some derivatives exhibited significant in vitro cytotoxic activity, suggesting their potential as cancer therapeutic agents (Hassan, Hafez, & Osman, 2014).
Antimicrobial Activity
Pyrimidine derivatives have also been studied for their antimicrobial properties. Synthesis and evaluation of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives for antimicrobial activities showcased their potential against various bacterial strains, underscoring the role of pyrimidine derivatives in developing new antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Molecular Recognition and Theoretical Studies
Computational and theoretical studies on pyrimidine and its derivatives have provided insights into their structural properties and potential interactions with biological targets. Such studies contribute to the understanding of the molecular basis of the biological activities of pyrimidine derivatives and aid in the design of novel compounds with enhanced efficacy (Roy et al., 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-20-16(23)12-10-14(26-17(12)21(2)18(20)24)15(22)19-9-8-11-6-4-5-7-13(11)25-3/h4-7,10H,8-9H2,1-3H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSOPMJEXKHPCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)NCCC3=CC=CC=C3OC)C(=O)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-methoxyphenyl)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2412719.png)
![{Tricyclo[3.2.1.0^{2,4}]octan-6-yl}methanamine hydrochloride](/img/structure/B2412721.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-ethoxybenzamide](/img/structure/B2412722.png)
![MEthyl 2-[N-(4-fluoro-2-nitrophenyl)methanesulfonamido]acetate](/img/structure/B2412724.png)

![2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B2412727.png)
![ethyl 3-cyano-2-(4-ethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2412728.png)
![N-(3-fluorophenyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2412730.png)


![2-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-ylsulfanyl)-benzoic acid](/img/structure/B2412736.png)
![5-(4-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2412737.png)
![5-(3-Methoxyphenyl)-1,3,8,8-tetramethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione](/img/structure/B2412738.png)
